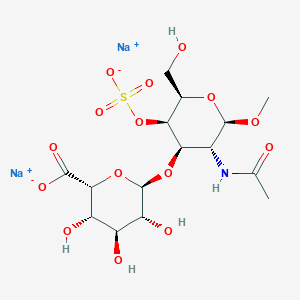
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside, also known as M-3S-GalNAc4S, is a complex carbohydrate molecule that plays a crucial role in many biological processes. This molecule is a member of the glycosaminoglycan family, which is a group of long, linear polysaccharides that are found in the extracellular matrix of connective tissues. M-3S-GalNAc4S is known for its unique chemical structure, which includes a sulfate group and an iduronic acid residue. This molecule has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is complex and involves its interactions with proteins and other molecules in the extracellular matrix. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been shown to modulate various signaling pathways, including the Wnt and FGF signaling pathways. This molecule also plays a critical role in cell adhesion and migration, which are essential processes in tissue development and repair.
Effets Biochimiques Et Physiologiques
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has several biochemical and physiological effects. This molecule has been shown to regulate the activity of various enzymes, including heparanase and matrix metalloproteinases. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS also modulates the activity of growth factors, including FGF and VEGF. This molecule has been shown to play a critical role in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in lab experiments include its unique chemical structure, which allows researchers to study its interactions with proteins and other molecules in the extracellular matrix. This molecule is also relatively stable and can be synthesized in large quantities. However, the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that requires specialized equipment and expertise. This molecule is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS. Researchers are continuing to investigate the role of this molecule in various biological processes, including tissue development and repair, inflammation, and disease. There is also ongoing research into the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS and its derivatives, which may have potential applications in drug development and other areas of biotechnology. Overall, the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is an exciting and rapidly evolving field that has the potential to yield significant insights into the structure and function of complex carbohydrates and their interactions with proteins.
Méthodes De Synthèse
The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that involves several steps. The starting material for the synthesis is N-acetylgalactosamine, which is converted to 2-acetamido-2-deoxygalactose. This intermediate is then reacted with iduronic acid to form the iduronic acid derivative. The final step involves the addition of a sulfate group to the iduronic acid residue. The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been extensively studied for its potential applications in scientific research. This molecule has been shown to play a critical role in many biological processes, including cell adhesion, growth factor signaling, and inflammation. Researchers have also studied the role of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been used as a tool for studying the structure and function of glycosaminoglycans and their interactions with proteins.
Propriétés
Numéro CAS |
109914-81-0 |
|---|---|
Nom du produit |
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Formule moléculaire |
C15H23NNa2O15S |
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12-,14-,15-;;/m1../s1 |
Clé InChI |
VFJHIBOVYWZXEM-HYGAWUOQSA-L |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Synonymes |
MAIS-Gal methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)



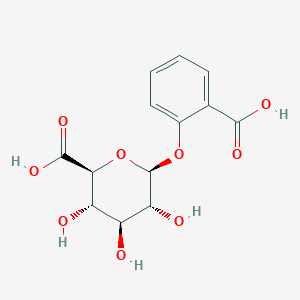
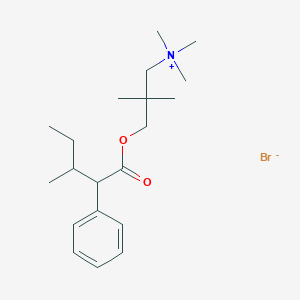
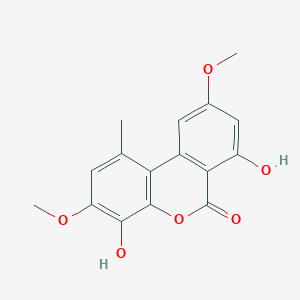
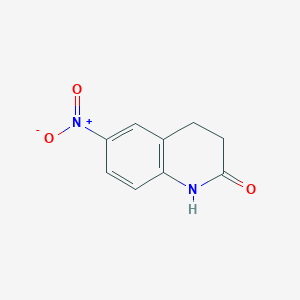


![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
